molecular formula C10H16N2S4 B3062907 Lutiram CAS No. 496-08-2

Lutiram

Cat. No. B3062907
CAS RN: 496-08-2
M. Wt: 292.5 g/mol
InChI Key: KCGUGVQODCQMBI-UHFFFAOYSA-N
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Description

Lutiram is a fungicide used in agriculture, specifically for the treatment of mildew in vineyards, potatoes, tomatoes, and lettuce . It is produced by BASF and is known for its ease of use and low toxicity towards predatory mites .


Synthesis Analysis

Lutiram is synthesized using various techniques, including alkaline hydrolysis, solvent extraction, and purification using chromatography. The synthesis process has been optimized to minimize environmental damage and unwanted byproducts.


Molecular Structure Analysis

The molecular formula of Lutiram is C10H16N2S4. Its IUPAC name is pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate. The molecular weight is 292.5 g/mol.


Physical And Chemical Properties Analysis

Lutiram is a yellow powder that is soluble in ethanol, methanol, and water. It has a unique chemical structure that has both hydrophilic (water-loving) and hydrophobic (water-repelling) properties, making it ideal for use in various applications.

Scientific Research Applications

Raman Spectroscopy

Lutiram’s unique Raman spectroscopic signature allows for rapid and accurate detection in various matrices. Researchers have used Raman spectroscopy to identify Lutiram in fruits and vegetables, assessing ripeness, freshness, disease infestation, and pesticide residues. This technique has implications for quality control and food safety .

Safety and Hazards

Lutiram is classified as potentially causing an allergic skin reaction and presumed to cause serious damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life . It is recommended to wear protective gloves while handling Lutiram and avoid breathing in the dust .

properties

IUPAC Name

pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGUGVQODCQMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)SSC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341706
Record name Lutiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lutiram

CAS RN

496-08-2
Record name Lutiram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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